4-(2,4-Dimethylbenzoyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethylphenyl)-isoquinolin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-12-7-8-15(13(2)9-12)18(20)17-11-19-10-14-5-3-4-6-16(14)17/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITWLNKXAZPDRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254515 |

Source

|

| Record name | (2,4-Dimethylphenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187171-84-1 |

Source

|

| Record name | (2,4-Dimethylphenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dimethylphenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 4-(2,4-Dimethylbenzoyl)isoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route for the preparation of 4-(2,4-Dimethylbenzoyl)isoquinoline, a molecule of interest in medicinal chemistry and drug discovery. The proposed synthesis is a two-step process commencing with the conversion of 4-bromoisoquinoline to 4-cyanoisoquinoline, followed by a Grignard reaction to introduce the 2,4-dimethylbenzoyl moiety. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of the target compound, 4-(2,4-Dimethylbenzoyl)isoquinoline, is achieved through a two-step reaction sequence. The initial step involves a Rosenmund-von Braun reaction to introduce a nitrile group at the C4 position of the isoquinoline core. The subsequent step employs a Grignard reaction, where the newly formed nitrile undergoes nucleophilic attack by a custom-prepared Grignard reagent, followed by acidic hydrolysis to yield the final ketone product.

Experimental Protocols

Step 1: Synthesis of 4-Cyanoisoquinoline

This step utilizes a modified Rosenmund-von Braun reaction, where 4-bromoisoquinoline is reacted with copper(I) cyanide to yield 4-cyanoisoquinoline. The use of a polar aprotic solvent such as N,N-dimethylformamide (DMF) is common for this transformation.[1] Elevated temperatures are typically required, although additives can sometimes lower the necessary temperature.[2]

Reaction:

2-Bromo-m-xylene + Mg -> 2,4-Dimethylphenylmagnesium Bromide

4-Cyanoisoquinoline + 2,4-Dimethylphenylmagnesium Bromide -> Intermediate Ketimine Intermediate Ketimine + H3O+ -> 4-(2,4-Dimethylbenzoyl)isoquinoline

Caption: Synthetic workflow for 4-(2,4-Dimethylbenzoyl)isoquinoline.

References

The Potent Biological Activity of 4-Aroylquinolines: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of 4-aroylquinolines, a class of compounds demonstrating significant potential in oncology research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation. The core focus of this class of molecules is their potent activity as inhibitors of tubulin polymerization, a critical target in cancer therapy.

Core Mechanism of Action: Tubulin Polymerization Inhibition

4-Aroylquinolines exert their primary biological effect by interfering with microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell structure. These compounds act as antimitotic agents by inhibiting the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis.

The mechanism involves the binding of the 4-aroylquinoline scaffold to tubulin heterodimers. This interaction prevents the proper assembly of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase. This sustained arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.

Quantitative Biological Data

The antiproliferative activity of 4-aroyl-6,7,8-trimethoxyquinolines has been quantified against a panel of human cancer cell lines, including multidrug-resistant phenotypes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below. The data highlights the potent and broad-spectrum anticancer activity of these compounds.[1][2]

| Compound Reference | Aroyl Group Substitution | Cell Line | IC50 (nM) |

| 7 | 4'-OCH3 | KB | 1300 |

| HT-29 | 1520 | ||

| MKN45 | 1480 | ||

| 8 | 3',4',5'-(OCH3)3 | KB | 1410 |

| HT-29 | 1650 | ||

| MKN45 | 1590 | ||

| 9 | 4'-H | KB | 1250 |

| HT-29 | 1480 | ||

| MKN45 | 1410 | ||

| 10 | 3'-F, 4'-OCH3 | KB | 1150 |

| HT-29 | 1320 | ||

| MKN45 | 1280 | ||

| 11 | 4'-N(CH3)2 | KB | 217 |

| HT-29 | 327 | ||

| MKN45 | 239 | ||

| KB-vin10 (Resistant) | 246 | ||

| KB-S15 (Resistant) | 213 | ||

| KB-7D (Resistant) | 252 | ||

| 12 | 4'-OH | KB | >10000 |

| HT-29 | >10000 | ||

| MKN45 | >10000 | ||

| 13 | 4'-NH2 | KB | 4350 |

| HT-29 | 5120 | ||

| MKN45 | 4980 |

Data extracted from studies on 4-aroyl-6,7,8-trimethoxyquinolines.[1][2]

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by 4-aroylquinolines and the general workflows for the experimental protocols used to determine their biological activity.

Caption: Signaling pathway of 4-aroylquinolines.

Caption: Workflow for Tubulin Polymerization Assay.

Caption: Workflow for MTT Cytotoxicity Assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of the findings.

Tubulin Polymerization Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit the assembly of microtubules from purified tubulin in vitro.

Materials:

-

Tubulin (>99% pure, bovine or porcine brain)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl2

-

Guanosine-5'-triphosphate (GTP)

-

Glycerol

-

Test compounds (4-aroylquinolines) dissolved in DMSO

-

Reference inhibitors (e.g., colchicine, paclitaxel)

-

96-well, half-area, clear bottom microplates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Tubulin Stock: Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 3-4 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v). Keep the solution on ice at all times.

-

Compound Plating: Prepare serial dilutions of the test compounds in GTB. Add 10 µL of each compound dilution to the wells of a pre-chilled 96-well plate. Include wells for a vehicle control (DMSO) and a positive control inhibitor.

-

Initiation of Polymerization: To initiate the reaction, add 90 µL of the cold tubulin stock solution to each well.

-

Measurement: Immediately place the plate into a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every 60 seconds for 60-90 minutes. The scattering of light by the forming microtubules results in an increase in absorbance.

-

Data Analysis: Plot the absorbance (OD 340 nm) versus time to generate polymerization curves. The IC50 value is determined by plotting the rate of polymerization (Vmax of the linear phase) against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic and antiproliferative effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., KB, HT-29, MKN45)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Test compounds (4-aroylquinolines)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 3,000-6,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control wells.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

4-Aroylquinolines represent a promising scaffold for the development of novel anticancer agents. Their potent inhibitory effect on tubulin polymerization, coupled with significant antiproliferative activity against various cancer cell lines, including multidrug-resistant strains, underscores their therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research and development in this area. Future work should focus on optimizing the structure-activity relationship, improving pharmacokinetic properties, and evaluating in vivo efficacy in preclinical tumor models.

References

The Ascendance of Isoquinoline Scaffolds: A Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Promise

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline core, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry, underpinning the structure of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of novel isoquinoline derivatives, focusing on their synthesis, diverse biological activities, and the intricate signaling pathways they modulate. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of molecular mechanisms to serve as a comprehensive resource for researchers in drug discovery and development.

Synthetic Strategies for Novel Isoquinoline Derivatives

The construction of the isoquinoline framework and its derivatives has been a subject of intense research, leading to the development of both classical and modern synthetic methodologies. Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions remain cornerstones for synthesizing dihydroisoquinolines and tetrahydroisoquinolines, respectively.[2][3] More contemporary approaches, including transition-metal-catalyzed C-H activation and annulation reactions, offer novel pathways to functionalized isoquinoline skeletons.[4][5]

Classical Synthesis: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides.[4][6] The reaction typically involves cyclodehydration using a Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][7]

Experimental Protocol: Synthesis of a 1-Substituted-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

-

Amide Formation: To a solution of a substituted β-phenylethylamine (1.0 equiv) in an appropriate solvent (e.g., dichloromethane), add an acylating agent (e.g., an acid chloride or anhydride, 1.1 equiv) and a base (e.g., triethylamine, 1.2 equiv) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Upon completion (monitored by TLC), wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

-

Cyclization: Dissolve the crude amide in a suitable solvent (e.g., anhydrous acetonitrile or toluene). Add the cyclizing agent (e.g., freshly distilled POCl₃, 2.0-3.0 equiv) dropwise at 0 °C. After the addition, heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium carbonate) to pH 8-9. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.[4]

Classical Synthesis: The Pictet-Spengler Reaction

The Pictet-Spengler reaction provides access to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[8][9]

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline via Pictet-Spengler Reaction

-

Reaction Setup: Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., methanol, ethanol, or a mixture of water and an organic solvent).

-

Acid Catalysis: Add an acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid like trifluoroacetic acid) to the reaction mixture. The reaction is typically stirred at room temperature or gently heated (40-60 °C) for a period ranging from a few hours to several days, depending on the reactivity of the substrates.

-

Work-up and Purification: Upon completion of the reaction, neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution). Extract the product with an organic solvent. Wash the combined organic extracts with water and brine, dry over a drying agent, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure tetrahydroisoquinoline.[8][10]

Biological Activities and Therapeutic Potential

Novel isoquinoline derivatives have emerged as promising candidates in various therapeutic areas, exhibiting a wide array of biological activities including anticancer, antimicrobial, antiviral, and neuroprotective effects.[11][12][13][14]

Anticancer Activity

Isoquinoline alkaloids and their synthetic analogs have demonstrated significant potential in oncology.[15][16] Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[3][16]

Signaling Pathway: Isoquinoline Derivative-Induced Apoptosis

A key mechanism of the anticancer activity of many isoquinoline derivatives is the induction of programmed cell death, or apoptosis. This is often initiated through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria. Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of caspases, ultimately leading to cell death.[3][16]

Caption: Intrinsic apoptosis pathway induced by isoquinoline derivatives.

Quantitative Data: Anticancer Activity of Novel Isoquinoline Derivatives

The cytotoxic effects of novel isoquinoline derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound A | Human Lung Cancer (A549) | 5.2 | [15] |

| Compound B | Human Breast Cancer (MCF-7) | 2.8 | [13] |

| Compound C | Human Colon Cancer (HCT116) | 7.1 | [17] |

| Lamellarin D | Human Prostate Cancer (DU-145) | 0.038 | [18] |

| Chelerythrine | Human Gastric Cancer (BGC-823) | 3.5 | [16] |

| Sanguinarine | Human Pancreatic Cancer (AsPC-1) | 1.2 | [16] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][19][20][21]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[14][21]

Antimicrobial Activity

Isoquinoline alkaloids and their synthetic derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[22][23] Their mechanisms of action include the disruption of the cell wall and membrane, inhibition of essential enzymes like DNA gyrase and topoisomerase, and the inhibition of efflux pumps.[2][23]

Experimental Workflow: Antimicrobial Susceptibility Testing

The evaluation of the antimicrobial activity of novel isoquinoline derivatives typically follows a standardized workflow to determine their minimum inhibitory concentration (MIC).

Caption: Workflow for antimicrobial susceptibility testing.

Quantitative Data: Antimicrobial Activity of Novel Isoquinoline Derivatives

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| HSN584 | Staphylococcus aureus (MRSA) | 0.5 | [23] |

| HSN739 | Staphylococcus aureus (MRSA) | 0.5 | [23] |

| Berberine | Staphylococcus aureus | 128 | [2] |

| Compound 8d | Staphylococcus aureus | 16 | [2] |

| Compound 8f | Streptococcus pneumoniae | 32 | [2] |

| Chelerythrine | Pseudomonas aeruginosa | 1.9 | [23] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[11][12][13][22][24]

-

Preparation of Microtiter Plates: Dispense a suitable broth medium into the wells of a 96-well microtiter plate.

-

Serial Dilution: Prepare a serial two-fold dilution of the isoquinoline derivative across the wells of the plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13][24]

Neuroprotective Activity

Certain isoquinoline derivatives have shown promise in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[14][16][25][26] Their neuroprotective effects are often attributed to their antioxidant properties, anti-inflammatory actions, and their ability to inhibit enzymes such as monoamine oxidase (MAO).[25][27]

Signaling Pathway: Neuroprotection via NRF2-KEAP1 Pathway

The NRF2-KEAP1 pathway is a critical regulator of the cellular antioxidant response. Under conditions of oxidative stress, NRF2 is released from KEAP1-mediated inhibition, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Some isoquinoline derivatives can modulate this pathway, thereby enhancing the cell's ability to combat oxidative damage.[28]

Caption: Neuroprotective mechanism via the NRF2-KEAP1 signaling pathway.

Quantitative Data: MAO-B Inhibitory Activity of Isoquinoline Derivatives

The inhibitory potential of isoquinoline derivatives against monoamine oxidase B (MAO-B), a key enzyme in the degradation of dopamine, is a measure of their potential for the treatment of Parkinson's disease.

| Compound ID | MAO-B IC₅₀ (µM) | Reference |

| Compound 4g | 12.12 | [29] |

| Compound 4d | 3.26 | [29] |

| Selegiline (Control) | 0.0159 | [30] |

| Clorgyline (Control) | 0.028 | [30] |

Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B.[1][27][30][31]

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A or MAO-B and a suitable substrate (e.g., kynuramine).

-

Incubation: Pre-incubate the enzyme with various concentrations of the isoquinoline derivative or a known inhibitor (control) in a 96-well plate.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Reaction Termination: After a specific incubation time, stop the reaction (e.g., by adding a strong base).

-

Detection: Measure the formation of the product fluorometrically or spectrophotometrically.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[1][30]

Conclusion and Future Directions

The isoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by these compounds, coupled with the development of efficient synthetic methodologies, underscore their importance in medicinal chemistry. Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the molecular targets and signaling pathways modulated by isoquinoline derivatives will be crucial for the rational design of next-generation therapeutics for a wide range of diseases. The integration of computational modeling with traditional synthetic and biological approaches will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- 1. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]

- 2. [Progress of antibacterial activity and antibacterial mechanism of isoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. Molecules | Free Full-Text | Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Isoquinoline synthesis [quimicaorganica.org]

- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. name-reaction.com [name-reaction.com]

- 10. organicreactions.org [organicreactions.org]

- 11. protocols.io [protocols.io]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 22. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 23. mdpi.com [mdpi.com]

- 24. Broth microdilution - Wikipedia [en.wikipedia.org]

- 25. mdpi.com [mdpi.com]

- 26. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. mdpi.com [mdpi.com]

- 29. MTT (Assay protocol [protocols.io]

- 30. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 31. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2,4-Dimethylbenzoyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2,4-dimethylbenzoyl)isoquinoline, a molecule of interest within the broader class of isoquinoline alkaloids known for their diverse pharmacological activities. This document details the chemical identity of the compound, including its IUPAC name and structure. Due to the limited publicly available data for this specific molecule, this guide leverages information on closely related 4-aroylisoquinoline and other isoquinoline derivatives to present potential synthetic routes, plausible biological activities, and representative experimental protocols. The content herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel isoquinoline-based compounds.

Chemical Identity and Structure

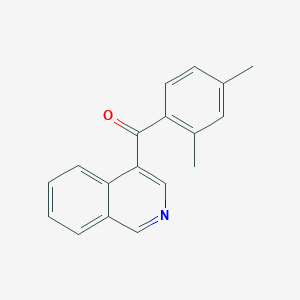

The compound with the common name 4-(2,4-dimethylbenzoyl)isoquinoline has a systematic IUPAC name and a well-defined chemical structure.

IUPAC Name: (2,4-dimethylphenyl)(isoquinolin-4-yl)methanone

Chemical Structure:

Molecular Formula: C₁₈H₁₅NO

Molecular Weight: 261.32 g/mol

Potential Synthesis Strategies

Alternatively, a Friedel-Crafts acylation of isoquinoline with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst could potentially yield the desired product, although regioselectivity could be a challenge.

Below is a generalized workflow for a potential synthetic route.

In Silico Target Prediction for 4-(2,4-Dimethylbenzoyl)isoquinoline: A Technical Guide

Abstract

This technical guide outlines a comprehensive in silico strategy for the identification and prioritization of potential biological targets for the novel compound, 4-(2,4-Dimethylbenzoyl)isoquinoline. Due to the absence of published experimental data for this specific molecule, this document serves as a proposed workflow for researchers, scientists, and drug development professionals. The methodologies described herein leverage a combination of ligand-based and structure-based computational techniques to generate a high-confidence list of putative protein targets, thereby providing a foundational roadmap for subsequent experimental validation. This guide includes detailed hypothetical protocols, structured data tables for exemplary results, and visualizations of the proposed workflows and potential biological pathways.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds with significant therapeutic value. Its derivatives have been shown to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and antihypertensive effects. The novel compound, 4-(2,4-Dimethylbenzoyl)isoquinoline, represents an unexplored chemical entity with potential for therapeutic application. Understanding its mechanism of action is paramount for its development as a potential drug candidate. A critical first step in elucidating this mechanism is the identification of its molecular targets.

In silico target prediction methods offer a rapid and cost-effective approach to generate testable hypotheses regarding the biological targets of a small molecule. These computational techniques can significantly streamline the drug discovery pipeline by narrowing down the vast number of potential protein interactions to a manageable set for experimental validation. This guide details a multi-pronged in silico approach to predict the targets of 4-(2,4-Dimethylbenzoyl)isoquinoline, integrating data from various computational methodologies to enhance the predictive accuracy.

Proposed In Silico Target Prediction Workflow

The proposed workflow for the in silico target prediction of 4-(2,4-Dimethylbenzoyl)isoquinoline is a sequential and integrated process designed to maximize the reliability of the predictions. The workflow, depicted below, combines ligand-based and structure-based approaches, followed by a consensus scoring and prioritization of potential hits.

Methodologies and Hypothetical Protocols

This section provides detailed protocols for the key in silico experiments proposed in the workflow.

Ligand Preparation

Objective: To generate a low-energy 3D conformation of 4-(2,4-Dimethylbenzoyl)isoquinoline suitable for computational screening.

Protocol:

-

2D Structure Generation: Draw the 2D structure of 4-(2,4-Dimethylbenzoyl)isoquinoline using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Conversion to 3D: Convert the 2D structure to a 3D structure.

-

Protonation State Determination: Determine the most likely protonation state at a physiological pH of 7.4.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. The minimization should be carried out until a convergence criterion (e.g., RMS gradient of <0.01 kcal/mol·Å) is met.

-

File Format Conversion: Save the final 3D structure in multiple formats (e.g., .sdf, .mol2, .pdbqt) for compatibility with various software.

Ligand-Based Target Prediction

Objective: To identify the key chemical features of the query molecule and screen databases of known active compounds for molecules with similar features.

Protocol:

-

Pharmacophore Feature Identification: Generate a pharmacophore model from the 3D structure of 4-(2,4-Dimethylbenzoyl)isoquinoline. The model will typically include features such as hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centroids.

-

Database Selection: Select a database of known ligands with annotated biological targets (e.g., ChEMBL, DrugBank).

-

Pharmacophore Screening: Screen the selected database against the generated pharmacophore model.

-

Hit Retrieval and Analysis: Retrieve the molecules that fit the pharmacophore model and analyze their known biological targets. The frequency of occurrence of specific targets among the hits can suggest potential targets for the query molecule.

Objective: To identify known active molecules that are structurally similar to 4-(2,4-Dimethylbenzoyl)isoquinoline.

Protocol:

-

Descriptor Calculation: Calculate 2D molecular fingerprints (e.g., Morgan, MACCS keys) and 3D shape descriptors for the query molecule.

-

Database Searching: Screen a chemical database (e.g., PubChem, ZINC) for molecules with a high similarity score to the query molecule. The Tanimoto coefficient is a commonly used metric for 2D similarity.

-

Hit Analysis: Analyze the biological activities of the top-ranking similar molecules to infer potential targets.

Structure-Based Target Prediction: Inverse Molecular Docking

Objective: To predict protein targets by docking the query molecule into the binding sites of a large collection of protein structures.

Protocol:

-

Protein Target Library Preparation: Compile a library of 3D protein structures from sources like the Protein Data Bank (PDB). The library should be curated to include representative structures from different protein families. Each protein structure should be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Binding Site Identification: For each protein in the library, identify potential binding sites using pocket detection algorithms.

-

Molecular Docking: Perform molecular docking of the prepared 3D structure of 4-(2,4-Dimethylbenzoyl)isoquinoline against the identified binding sites of all proteins in the library. Use a validated docking program (e.g., AutoDock Vina, Glide, GOLD).

-

Scoring and Ranking: Score the docking poses based on the predicted binding affinity (e.g., kcal/mol). Rank the proteins based on the best docking scores.

-

Post-Docking Analysis: Visually inspect the binding poses of the top-ranked protein-ligand complexes to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Hypothetical Data Presentation

The following tables present hypothetical results that could be generated from the proposed in silico workflow.

Table 1: Hypothetical Top-Ranked Potential Targets from Inverse Molecular Docking

| Rank | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Protein Class |

| 1 | Mitogen-activated protein kinase 14 (p38 alpha) | 3L8S | -9.8 | MET109, LYS53, ASP168 | Kinase |

| 2 | Cyclooxygenase-2 (COX-2) | 5IKR | -9.5 | ARG120, TYR355, VAL523 | Enzyme |

| 3 | Estrogen Receptor Alpha | 2B23 | -9.2 | ARG394, GLU353, HIS524 | Nuclear Receptor |

| 4 | B-cell lymphoma 2 (Bcl-2) | 4LVT | -9.1 | ARG146, PHE105, TYR101 | Apoptosis Regulator |

| 5 | Phosphodiesterase 5 (PDE5) | 1XOS | -8.9 | GLN817, PHE820, VAL782 | Enzyme |

Table 2: Hypothetical Results from Ligand-Based Similarity Search (Tanimoto > 0.85)

| Rank | Similar Compound (ChEMBL ID) | Tanimoto Similarity | Known Target | Target Class |

| 1 | CHEMBLXXXX1 | 0.89 | p38 alpha | Kinase |

| 2 | CHEMBLXXXX2 | 0.87 | COX-2 | Enzyme |

| 3 | CHEMBLXXXX3 | 0.86 | p38 alpha | Kinase |

| 4 | CHEMBLXXXX4 | 0.85 | Bcl-2 | Apoptosis Regulator |

Hit Prioritization and Pathway Analysis

The final step in the in silico workflow is to integrate the results from the different methods to generate a high-confidence list of prioritized targets.

Based on the hypothetical results, "p38 alpha" and "COX-2" would be considered high-confidence (Tier 1) targets as they are identified by both structure-based and ligand-based methods. A subsequent pathway analysis can help to understand the potential biological implications of modulating these targets. For instance, if p38 alpha is a primary target, it would be implicated in the MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.

Conclusion

This technical guide presents a robust and systematic in silico workflow for the prediction of biological targets for the novel compound 4-(2,4-Dimethylbenzoyl)isoquinoline. By employing a combination of ligand-based and structure-based computational methods, it is possible to generate a prioritized list of potential protein targets. The hypothetical data and visualizations provided herein serve as a template for the execution and interpretation of such a study. The prioritized targets identified through this proposed workflow will form the basis for focused experimental validation, thereby accelerating the elucidation of the compound's mechanism of action and its potential development as a therapeutic agent. It is crucial to emphasize that the predictions generated from this in silico workflow are hypothetical and require experimental verification.

Technical Guide: Physicochemical Characterization of Novel Isoquinoline Derivatives

Focus Compound: 4-(2,4-Dimethylbenzoyl)isoquinoline Document ID: TG-DMIQ-20251103 Version: 1.0

Disclaimer: Specific experimental data for the target compound, 4-(2,4-Dimethylbenzoyl)isoquinoline, is not presently available in public scientific literature. This guide provides a comprehensive, generalized framework for the synthesis, purification, and physicochemical characterization of such a novel isoquinoline derivative, intended for researchers, scientists, and drug development professionals. Methodologies and data points for the parent compound, isoquinoline, are provided for context where applicable.

Introduction to the Isoquinoline Scaffold

Isoquinoline is a heterocyclic aromatic organic compound, structurally an isomer of quinoline, composed of a benzene ring fused to a pyridine ring.[1] This scaffold is of significant interest in medicinal chemistry as it forms the core structure of numerous natural alkaloids (e.g., papaverine, morphine) and synthetic compounds with a broad spectrum of biological activities.[1][2] Isoquinoline derivatives have been explored for their potential as anesthetic, antiviral, antibacterial, and antihypertensive agents.[2]

The introduction of a substituted benzoyl group at the C4 position, as in the target compound 4-(2,4-Dimethylbenzoyl)isoquinoline, is anticipated to significantly influence its physicochemical properties and biological profile. This guide outlines the necessary experimental workflows to fully characterize such a novel molecule.

Physicochemical Properties

The following table summarizes the key physicochemical properties to be determined for 4-(2,4-Dimethylbenzoyl)isoquinoline. For reference, the known properties of the parent compound, isoquinoline, are included.

| Property | 4-(2,4-Dimethylbenzoyl)isoquinoline (Predicted/TBD) | Isoquinoline (Reference Data) |

| Molecular Formula | C₁₈H₁₅NO | C₉H₇N |

| Molecular Weight | 261.32 g/mol | 129.16 g/mol |

| Physical State | To Be Determined (TBD) | Colorless hygroscopic liquid or platelets[1] |

| Melting Point | TBD | 26–28 °C[1] |

| Boiling Point | TBD | 242–243 °C[3][4] |

| Aqueous Solubility | TBD | Low solubility[1] |

| Organic Solvent Solubility | TBD | Soluble in ethanol, acetone, diethyl ether, chloroform[1][3] |

| pKa (Weak Base) | TBD | 5.14[1][5] |

| LogP | TBD | 2.14 (ALOGPS) |

Experimental Protocols

A logical workflow is essential for the definitive characterization of a novel compound. The proposed sequence involves synthesis, purification, structural elucidation, and finally, determination of key physicochemical properties.

Diagram: General Workflow for Novel Compound Characterization

Caption: Workflow for synthesis, purification, and characterization of a novel compound.

Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a plausible method for synthesizing 4-(2,4-Dimethylbenzoyl)isoquinoline.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Acyl Chloride Formation: In a separate flask, react 2,4-dimethylbenzoic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form 2,4-dimethylbenzoyl chloride. Remove excess chlorinating agent under vacuum.

-

Acylation: Cool the AlCl₃ suspension to 0 °C. Slowly add the prepared 2,4-dimethylbenzoyl chloride (1.1 equivalents) to the suspension. Following this, add isoquinoline (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring it over crushed ice. Adjust the pH to basic (pH > 8) with a suitable base (e.g., NaOH solution). Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol: Purification by Column Chromatography

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(2,4-Dimethylbenzoyl)isoquinoline.

Protocol: Structural Elucidation

NMR spectroscopy is essential for determining the precise atomic connectivity of the molecule.[6][7]

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8] Add a small amount of a reference standard like tetramethylsilane (TMS).[8]

-

¹H NMR Acquisition: Acquire a proton NMR spectrum to identify the number of unique proton environments, their integration (relative ratios), and coupling patterns (spin-spin splitting).

-

¹³C NMR Acquisition: Acquire a carbon-13 spectrum (typically proton-decoupled) to determine the number of unique carbon environments.

-

2D NMR (Optional but Recommended): Perform experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) to determine C-H connectivity.

Mass spectrometry is used to determine the molecular weight and elemental formula.[9][10]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.[9]

-

High-Resolution Analysis (HRMS): Perform analysis on a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an exact mass of the molecular ion.[11]

-

Data Analysis: Use the exact mass to calculate the elemental formula (C₁₈H₁₅NO). The measured mass should agree with the theoretical mass to within 5 ppm.[11]

Protocol: Physicochemical Property Determination

The melting point range provides a key indicator of purity.[12]

-

Sample Preparation: Place a small amount of the dry, crystalline solid into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.[13]

-

Measurement: Place the capillary tube in a melting point apparatus.[14]

-

Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[13]

-

Recording: Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. A pure compound will have a sharp melting range (typically < 2 °C).[12]

This method determines the equilibrium solubility of the compound.[15]

-

Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline) in a sealed vial.[15]

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration.[16]

-

Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.[17]

Potential Biological Activity and Screening

Given the wide range of biological activities associated with the isoquinoline scaffold, a new derivative like 4-(2,4-Dimethylbenzoyl)isoquinoline warrants investigation.[18][19] A tiered screening approach is often employed to efficiently identify potential therapeutic applications.

Diagram: Generic Biological Screening Cascade

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Isoquinoline.pptx [slideshare.net]

- 5. ISOQUINOLINE - Ataman Kimya [atamanchemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. iupac.org [iupac.org]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. westlab.com [westlab.com]

- 15. researchgate.net [researchgate.net]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. pharmatutor.org [pharmatutor.org]

- 18. mdpi.com [mdpi.com]

- 19. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: A Protocol for the Two-Step Synthesis of 4-(2,4-Dimethylbenzoyl)isoquinoline

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Functionalization of the isoquinoline ring system is a key strategy in drug discovery and development. This document provides a detailed protocol for the synthesis of 4-(2,4-Dimethylbenzoyl)isoquinoline, a novel derivative with potential applications in chemical biology and materials science. The described methodology follows a robust two-step sequence: (1) selective C4-bromination of isoquinoline via a dearomatization-rearomatization strategy, followed by (2) a palladium-catalyzed Stille cross-coupling reaction to introduce the aroyl moiety.

Reaction Principle

Direct electrophilic acylation of isoquinoline at the C4 position is challenging due to the deactivating effect of the nitrogen atom, which complexes with Lewis acid catalysts.[2] To overcome this, the synthesis proceeds through an intermediate, 4-bromoisoquinoline.

-

Step 1: Synthesis of 4-Bromoisoquinoline: This step employs a one-pot, metal-free method. Isoquinoline is first activated and dearomatized by reacting with di-tert-butyl dicarbonate (Boc₂O). The resulting electron-rich dihydroisoquinoline intermediate undergoes selective electrophilic bromination at the C4 position using N-Bromosuccinimide (NBS). Subsequent acid-promoted rearomatization with trifluoroacetic acid (TFA) yields the desired 4-bromoisoquinoline with high regioselectivity.[1]

-

Step 2: Stille Cross-Coupling: The C-Br bond at the C4 position is then utilized as a handle for a carbon-carbon bond-forming reaction. A Stille cross-coupling reaction with a suitable organostannane reagent, specifically (2,4-dimethylphenyl)(tributylstannyl)methanone, in the presence of a palladium catalyst, forms the target ketone, 4-(2,4-Dimethylbenzoyl)isoquinoline.

This two-step approach offers a reliable and modular route to 4-aroylisoquinolines, allowing for variation in the aroyl group by selecting different organostannane coupling partners.

Experimental Protocols

Part 1: Synthesis of 4-Bromoisoquinoline

This protocol is adapted from the C4-halogenation method developed by Fu et al.[1]

Materials and Reagents:

| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Quantity |

| Isoquinoline | C₉H₇N | 129.16 | 1.0 | 129 mg |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 1.5 | 327 mg |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.2 | 214 mg |

| Dichloromethane (DCM), dry | CH₂Cl₂ | 84.93 | - | 10 mL |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | - | ~1 mL |

| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | - | As needed |

| Saturated NaCl solution (Brine) | NaCl | 58.44 | - | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |

| Silica Gel | SiO₂ | 60.08 | - | For chromatography |

Procedure:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add isoquinoline (1.0 mmol, 129 mg) and di-tert-butyl dicarbonate (1.5 mmol, 327 mg).

-

Dissolve the solids in 10 mL of dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the solution at room temperature for 30 minutes. The solution may turn yellow.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.2 mmol, 214 mg) portion-wise over 5 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, add trifluoroacetic acid (TFA) (approx. 1 mL) dropwise to the reaction mixture at room temperature and stir for 30 minutes to facilitate rearomatization.

-

Quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-bromoisoquinoline as a solid.

Expected Yield: 70-80%.

Part 2: Synthesis of 4-(2,4-Dimethylbenzoyl)isoquinoline

This protocol describes a standard Stille cross-coupling reaction.

Materials and Reagents:

| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Quantity |

| 4-Bromoisoquinoline | C₉H₆BrN | 208.06 | 1.0 | 208 mg |

| (2,4-Dimethylphenyl)(tributylstannyl)methanone | C₂₀H₃₄OSn | 425.18 | 1.2 | 510 mg |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 58 mg |

| Toluene, dry and degassed | C₇H₈ | 92.14 | - | 15 mL |

| Saturated aq. Potassium Fluoride (KF) solution | KF | 58.10 | - | As needed |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |

| Silica Gel | SiO₂ | 60.08 | - | For chromatography |

Procedure:

-

To a dry Schlenk flask, add 4-bromoisoquinoline (1.0 mmol, 208 mg), (2,4-dimethylphenyl)(tributylstannyl)methanone (1.2 mmol, 510 mg), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add 15 mL of dry, degassed toluene via syringe.

-

Heat the reaction mixture to 110 °C and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Add 10 mL of a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.

-

Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(2,4-Dimethylbenzoyl)isoquinoline.

Expected Yield: 60-75%.

Visual Workflow

Caption: Workflow for the two-step synthesis of the target compound.

Reaction Scheme Diagram

Caption: A simplified representation of the overall chemical transformation.

References

Application Notes and Protocols for 4-(2,4-Dimethylbenzoyl)isoquinoline in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1][2] The isoquinoline core is found in numerous natural alkaloids and synthetic molecules with applications as anticancer, antimicrobial, antihypertensive, and anesthetic agents.[1] Specifically, substitutions at the C4 position of the isoquinoline ring have been shown to be crucial for various pharmacological effects, including cytotoxic activity against tumor cell lines.

This document provides detailed application notes and experimental protocols for the characterization of 4-(2,4-Dimethylbenzoyl)isoquinoline , a novel synthetic isoquinoline derivative, in a variety of cell-based assays. The following protocols are designed to guide researchers in evaluating its potential as an anticancer agent by investigating its effects on cell viability, kinase signaling, tubulin polymerization, and the induction of immunogenic cell death.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | (2,4-dimethylphenyl)(isoquinolin-4-yl)methanone | N/A |

| Molecular Formula | C₁₈H₁₅NO | N/A |

| Molecular Weight | 261.32 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | N/A |

| Solubility | Soluble in DMSO, DMF, and ethanol | N/A |

Hypothesized Mechanism of Action

Based on the known biological activities of various 4-substituted isoquinoline derivatives, it is hypothesized that 4-(2,4-Dimethylbenzoyl)isoquinoline may exert its anticancer effects through multiple mechanisms. These could include the inhibition of key protein kinases involved in cancer cell proliferation and survival, disruption of microtubule dynamics by affecting tubulin polymerization, and the induction of a specific form of apoptosis known as immunogenic cell death (ICD). The following protocols are designed to investigate these potential mechanisms.

I. Cell Viability and Cytotoxicity Assays

A fundamental first step in characterizing a potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

A. MTT Cell Proliferation Assay

Principle: This assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of living cells to form purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 4-(2,4-Dimethylbenzoyl)isoquinoline in DMSO. Serially dilute the compound in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4] Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Hypothetical Data Presentation:

| Cell Line | IC₅₀ (µM) after 48h |

| MCF-7 (Breast Cancer) | 5.2 |

| A549 (Lung Cancer) | 8.7 |

| HCT116 (Colon Cancer) | 6.1 |

Experimental Workflow for MTT Assay:

Caption: Workflow for determining cell viability using the MTT assay.

II. Kinase Inhibition Assays

Many isoquinoline derivatives are known to inhibit protein kinases. This section provides a protocol for a general in vitro kinase inhibition assay to screen 4-(2,4-Dimethylbenzoyl)isoquinoline against a panel of cancer-relevant kinases.

A. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[5][6] Kinase activity is correlated with the amount of ADP produced, and therefore, a decrease in the luminescent signal indicates inhibition of the kinase.

Protocol:

-

Kinase Reaction:

-

In a 384-well plate, add the test compound at various concentrations.

-

Add the kinase and its specific substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate for 30 minutes at room temperature.

-

This newly synthesized ATP is used by luciferase to generate a luminescent signal.

-

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the ADP concentration and thus the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Hypothetical Data Presentation:

| Kinase Target | IC₅₀ (nM) |

| EGFR | > 10,000 |

| HER2 | 150 |

| VEGFR2 | 850 |

| CDK2 | > 10,000 |

Signaling Pathway Diagram for HER2:

Caption: Hypothesized inhibition of the HER2 signaling pathway.

III. Tubulin Polymerization Assay

Disruption of microtubule dynamics is a clinically validated anticancer strategy. This assay determines if 4-(2,4-Dimethylbenzoyl)isoquinoline affects the polymerization of tubulin into microtubules.

A. In Vitro Tubulin Polymerization Assay

Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter dye that binds to microtubules.[1][7][8] This assay measures the change in optical density or fluorescence over time at 37°C, the optimal temperature for polymerization.

Protocol:

-

Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a GTP stock solution.

-

Assay Setup:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the tubulin solution and GTP to each well on ice.

-

-

Polymerization Measurement:

-

Transfer the plate to a spectrophotometer or fluorometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm or fluorescence (e.g., using a fluorescent reporter) every minute for 60 minutes.[8]

-

-

Data Analysis: Plot the absorbance or fluorescence against time. Compare the polymerization curves of the compound-treated samples to the vehicle control. Determine if the compound inhibits or enhances tubulin polymerization and calculate the IC₅₀ or EC₅₀ value.

Hypothetical Data Presentation:

| Parameter | Vehicle Control | 10 µM Compound | Paclitaxel (10 µM) |

| Effect on Polymerization | Normal | Inhibition | Enhancement |

| IC₅₀ (Inhibition) | N/A | 12.5 µM | N/A |

Experimental Workflow for Tubulin Polymerization Assay:

Caption: Workflow for the in vitro tubulin polymerization assay.

IV. Immunogenic Cell Death (ICD) Assays

ICD is a form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), which can stimulate an antitumor immune response.[9][10] Key markers of ICD include the surface exposure of calreticulin (CRT) and the release of ATP and high mobility group box 1 (HMGB1).

A. Calreticulin (CRT) Exposure Assay by Flow Cytometry

Principle: CRT is an endoplasmic reticulum chaperone protein that translocates to the cell surface during the early stages of ICD. Surface-exposed CRT can be detected using a specific antibody coupled to a fluorescent dye and analyzed by flow cytometry.

Protocol:

-

Cell Treatment: Treat cancer cells with 4-(2,4-Dimethylbenzoyl)isoquinoline at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 6-24 hours). Include a positive control (e.g., mitoxantrone) and a negative control (e.g., cisplatin).

-

Cell Staining:

-

Harvest the cells and wash with PBS.

-

Incubate the cells with a primary antibody against CRT, followed by a fluorescently labeled secondary antibody.

-

Co-stain with a viability dye (e.g., propidium iodide) to exclude dead cells.

-

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of cells with surface-exposed CRT.

B. Extracellular ATP Release Assay

Principle: The release of ATP from dying cells into the extracellular space is another hallmark of ICD. Extracellular ATP can be quantified using a luciferase-based assay.

Protocol:

-

Cell Treatment: Treat cells as described for the CRT exposure assay.

-

Supernatant Collection: Collect the cell culture supernatant at different time points.

-

ATP Measurement: Use a commercially available ATP assay kit (e.g., CellTiter-Glo®) to measure the ATP concentration in the supernatant according to the manufacturer's instructions.[11]

-

Data Analysis: Quantify the amount of extracellular ATP and compare it to the controls.

Hypothetical Data Presentation:

| Treatment (48h) | % CRT Positive Cells | Extracellular ATP (nM) |

| Vehicle Control | 2.1 | 15 |

| Compound (IC₅₀) | 25.8 | 150 |

| Compound (2x IC₅₀) | 42.3 | 280 |

| Mitoxantrone (Positive Control) | 45.1 | 310 |

Logical Relationship Diagram for ICD Induction:

Caption: Logical flow of immunogenic cell death induction.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of 4-(2,4-Dimethylbenzoyl)isoquinoline as a potential anticancer agent. By systematically evaluating its effects on cell viability, kinase activity, tubulin dynamics, and the induction of immunogenic cell death, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The provided hypothetical data and diagrams serve as a guide for data presentation and interpretation. Further studies, including in vivo efficacy and toxicity assessments, would be necessary to fully elucidate the pharmacological profile of this compound.

References

- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. cytoskeleton.com [cytoskeleton.com]

- 8. cytoskeleton.com [cytoskeleton.com]

- 9. Consensus guidelines for the detection of immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of the immunogenic cell death pathway [bio-protocol.org]

Application Notes and Protocols for Isoquinoline Derivatives in Kinase Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isoquinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Notably, various substituted isoquinolines have emerged as potent inhibitors of a range of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. These application notes provide an overview of the utility of isoquinoline derivatives as kinase inhibitors, with a focus on assay methodologies and data interpretation. While specific data for 4-(2,4-Dimethylbenzoyl)isoquinoline is not extensively available in the public domain, the principles and protocols outlined herein are broadly applicable to the screening and characterization of novel isoquinoline-based kinase inhibitors.

Quantitative Data Summary

The inhibitory activities of various isoquinoline derivatives against several protein kinases are summarized below. This data is compiled from in vitro enzymatic assays and demonstrates the potential for this scaffold in developing selective or multi-targeted kinase inhibitors.

Table 1: Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| 1b | Haspin | 57 | [1][2] |

| 1c | Haspin | 66 | [1][2] |

| 2c | Haspin | 62 | [1] |

| 3a | Haspin | 167 | [1] |

| 3a | CLK1 | 101 | [1] |

| 3c/3d | CLK1/CDK9/GSK3 | 218-363 | [1] |

Table 2: Inhibitory Activity of Isoquinoline-Tethered Quinazoline Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| 9a | HER2 | Good Inhibition | [3] |

| 9b | HER2 | Good Inhibition | [3] |

| 14a | SKBR3 (Cell-based) | 103 | [3] |

| Lapatinib | HER2 | Potent Inhibition | [3] |

| Derivative 14f | HER2 | More potent than Lapatinib | [3][4] |

Table 3: Inhibitory Activity of Quinazoline-Isatin Hybrids with Isoquinoline Moiety

| Compound | Target Kinase | IC50 (µM) | Reference |

| 6c | EGFR | 0.083 | [5] |

| 6c | VEGFR-2 | 0.076 | [5] |

| 6c | HER2 | 0.138 | [5] |

| 6c | CDK2 | 0.183 | [5] |

Experimental Protocols

A generalized protocol for an in vitro kinase inhibition assay is provided below. This can be adapted for specific kinases and isoquinoline derivatives. A common method cited is the ADP-Glo™ Kinase Assay.[1]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of an isoquinoline derivative against a target protein kinase.

2. Materials:

-

Target Kinase (e.g., Haspin, HER2)

-

Kinase Substrate (specific to the kinase)

-

ATP (Adenosine Triphosphate)

-

Isoquinoline Derivative (dissolved in DMSO)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

3. Methods:

-

Compound Preparation:

-

Prepare a serial dilution of the isoquinoline derivative in DMSO.

-

Further dilute the compounds in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Kinase Reaction:

-

To each well of the microplate, add the following components in order:

-

Kinase Buffer

-

Isoquinoline derivative at various concentrations (or DMSO for control)

-

Target Kinase

-

-

Incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The ATP concentration should ideally be at or near the Km for the specific kinase.[6]

-

Incubate the reaction for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C). The incubation time should be within the linear range of the reaction.

-

-

ADP Detection:

-

Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to the kinase activity.

-

Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Visualizations

Experimental Workflow:

A generalized workflow for determining the IC50 of an isoquinoline derivative.

Signaling Pathway:

Some isoquinoline alkaloids have been shown to influence the p38 MAP-kinase and Akt signaling pathways.[7] The following diagram illustrates a simplified representation of these interconnected pathways, which are often implicated in cell survival, proliferation, and differentiation.

Modulation of the p38 MAPK and Akt pathways by certain isoquinoline derivatives.

References

- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoquinoline alkaloids from Coptis japonica stimulate the myoblast differentiation via p38 MAP-kinase and Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Anti-Inflammatory Effects of Isoquinoline Ketones

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic or dysregulated inflammation contributes to numerous diseases. Isoquinoline alkaloids, a diverse class of natural and synthetic compounds, have shown significant pharmacological potential, including anti-inflammatory activities.[1][2] Isoquinoline ketones, a specific subset, are of growing interest for their therapeutic possibilities. Their evaluation requires robust and reproducible methods to characterize their effects on key inflammatory pathways.

This document provides detailed protocols for assessing the anti-inflammatory properties of isoquinoline ketones, focusing on common in vitro and in vivo models. The primary mechanisms of action often involve the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[3][4]

In Vitro Evaluation of Anti-Inflammatory Activity

In vitro assays are essential for the initial screening and mechanistic elucidation of anti-inflammatory compounds. The most common model utilizes murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic a bacterial inflammatory challenge.[5][6]

Key Experimental Workflow: In Vitro

The general workflow for testing isoquinoline ketones in vitro involves cell culture, stimulation with an inflammatory agent in the presence or absence of the test compound, and subsequent analysis of inflammatory markers.

Caption: General workflow for in vitro anti-inflammatory assays.

Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol describes how to induce an inflammatory response in RAW 264.7 cells, a standard model for screening anti-inflammatory agents.[7]

Materials:

-

RAW 264.7 cells

-

DMEM high-glucose medium with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Isoquinoline ketone test compounds

-

96-well and 6-well tissue culture plates

-

MTT reagent (5 mg/mL)

-

DMSO